![molecular formula C17H22N4O3 B2593220 N-[2-(dimetilamino)etil]-N'-{2-oxo-1-azatriciclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-il}etanediamida CAS No. 898411-18-2](/img/structure/B2593220.png)

N-[2-(dimetilamino)etil]-N'-{2-oxo-1-azatriciclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-il}etanediamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

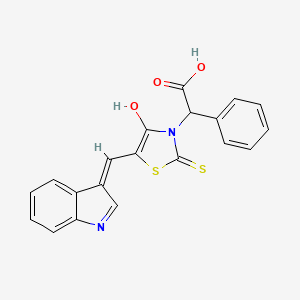

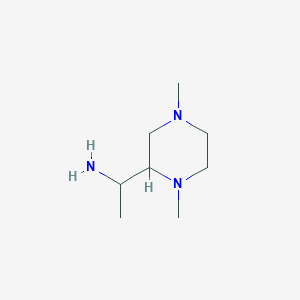

This compound is a complex organic molecule with multiple functional groups. It contains a pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of polycyclic aromatic compound, and a dimethylaminoethyl group, which is a common moiety in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrroloquinoline group suggests that the compound may have aromatic properties, while the dimethylaminoethyl group could impart basicity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrroloquinoline group might participate in electrophilic aromatic substitution reactions, while the dimethylaminoethyl group could be involved in reactions typical of amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylaminoethyl group could make the compound basic and polar, which could affect its solubility and reactivity .Aplicaciones Científicas De Investigación

- El compuesto se ha investigado como fotoiniciador para la polimerización por radicales libres. Específicamente, se han sintetizado cuatro derivados de N-[2-(dimetilamino)etil]-1,8-naftalimida (ANN) con diferentes sustituyentes (grupo bromo, amina primaria, amina secundaria y amina terciaria) .

- ANN2 (con un sustituyente de amina secundaria) o ANN3 (con un sustituyente de amina terciaria) solo pueden iniciar la polimerización por radicales libres de acrilatos bajo irradiación LED a 405 nm. Cuando se combinan con varios aditivos, estos derivados exhiben alta eficiencia en la fotopolimerización a diferentes longitudes de onda, incluso bajo luz visible policromática de baja intensidad .

- Además, los sistemas fotoiniciadores basados en ANN2 se han utilizado para redes poliméricas interpenetradas y adaptados para la impresión en 3D .

- En la síntesis de hidrogeles de redes interpenetradas, el agente de entrecruzamiento N,N'-metilenbisacrilamida (MBA) y los cationes Ca^2+ se utilizan para entrecruzar polímeros de poli(2-(dimetilamino)etil metacrilato) y alginato de sodio .

- Las propiedades del compuesto pueden contribuir al desarrollo de nanoportadores multifuncionales para la administración sinérgica de fármacos y genes en la terapia del cáncer .

Fotoiniciadores para polimerización

Entrecruzamiento de hidrogel

Nanoportadores para la administración de fármacos y genes

Micelización y nanogeles

En resumen, este compuesto exhibe versatilidad, desde fotoiniciadores hasta portadores de administración de fármacos, y su estructura única abre posibilidades interesantes para la investigación científica y las aplicaciones prácticas. Se necesitan estudios adicionales para explorar completamente su potencial en cada una de estas áreas. 🌟

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-20(2)7-5-18-16(23)17(24)19-13-8-11-4-3-6-21-14(22)10-12(9-13)15(11)21/h8-9H,3-7,10H2,1-2H3,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYBOTDBKCUYIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B2593140.png)

![3,4-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2593141.png)

![2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B2593142.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2593143.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2593153.png)

![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate;hydrochloride](/img/structure/B2593154.png)

![ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2593158.png)